2-(3-Methoxyphenyl)ethanol 2-(3-Methoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 5020-41-7
VCID: VC20760196
InChI: InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
SMILES: COC1=CC=CC(=C1)CCO
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

2-(3-Methoxyphenyl)ethanol

CAS No.: 5020-41-7

Cat. No.: VC20760196

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)ethanol - 5020-41-7

Specification

CAS No. 5020-41-7
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 2-(3-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
Standard InChI Key UPPGEJSCUZMCMW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCO
Canonical SMILES COC1=CC=CC(=C1)CCO

Introduction

2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2. It belongs to the class of phenethyl alcohol derivatives, characterized by a phenyl group substituted with a methoxy group (OCH3-OCH_3) and an ethanol moiety. This compound is widely used in organic synthesis, fragrance formulations, and pharmaceutical intermediates.

Synonyms

  • 3-Methoxyphenethyl alcohol

  • β-(3-Methoxyphenyl)ethanol

  • Phenethyl alcohol derivative

Chemical Identifiers

IdentifierValue
MDL NumberMFCD00002893
PubChem CIDNot explicitly provided
SMILESCOC1=CC=CC(=C1)CCO
InChIInChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3

Physical Characteristics

2-(3-Methoxyphenyl)ethanol appears as a clear colorless to light yellow liquid under standard conditions. It is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.

Purity Specifications

Commercially available samples typically have a purity of ≥96% as determined by gas chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structural integrity .

Fragrance Industry

The compound is used as an intermediate in the production of fragrances due to its pleasant aromatic properties derived from the methoxy-substituted benzene ring.

Pharmaceutical Synthesis

It serves as a precursor or intermediate in synthesizing active pharmaceutical ingredients (APIs). For example, compounds derived from this molecule are investigated for their potential biological activities.

Organic Synthesis

The hydroxyl group in the ethanol moiety makes it reactive in various chemical transformations, including esterification, etherification, and oxidation reactions.

Synthesis Methods

Several methods exist for synthesizing 2-(3-Methoxyphenyl)ethanol:

Reduction of Methoxybenzaldehyde

One common approach involves reducing 3-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH₄). The reaction proceeds as follows:

C8H8O2+NaBH4C9H12O2+NaBO2C_8H_8O_2 + NaBH_4 \rightarrow C_9H_{12}O_2 + NaBO_2

Grignard Reaction

Another method uses a Grignard reagent derived from 3-methoxybenzyl chloride reacting with formaldehyde to yield the target compound.

Hazard Statements

According to GHS classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation .

Precautionary Measures

Use personal protective equipment (PPE), including gloves and goggles, when handling this compound. Avoid inhalation or direct contact with skin and eyes.

Analytical Data

To ensure quality control during production or research applications, analytical techniques such as gas chromatography (GC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed.

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